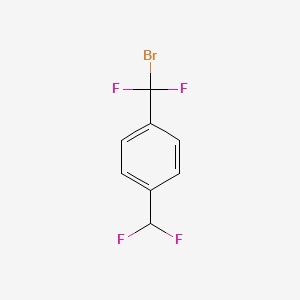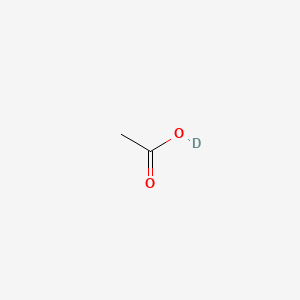
Neodymtrifluormethansulfonat(III)
Übersicht
Beschreibung
Neodymium(III) trifluoromethanesulfonate, also known as neodymium perfluoromethanesulfonate or neodymium(III) triflate, is a chemical compound with the formula Nd(CF3SO3)3. It is a light purple crystalline powder that is soluble in water and some organic solvents. This compound is known for its high thermal and chemical stability, making it useful in various catalytic applications .
Wissenschaftliche Forschungsanwendungen
Neodymium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a Lewis acid catalyst in organic synthesis, facilitating various reactions such as aldol condensations and cycloadditions.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, fine chemicals, and advanced materials
Wirkmechanismus
Target of Action
Neodymium(III) trifluoromethanesulfonate, also known as Neodymium triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Neodymium(III) trifluoromethanesulfonate lowers the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions . It does this by interacting with the reactants and forming intermediate complexes that are more easily transformed into the products .
Biochemical Pathways
Neodymium(III) trifluoromethanesulfonate is involved in several biochemical pathways, including:
- The Aldol reaction of silyl enol ethers with aldehydes .
- Dehydration of fructose .
- Diels-Alder reactions of cyclopentadiene and alkyl acrylates .
- α-amination reactions of pyrazolones .
- Polymerization reactions of cyclosiloxanes .
- Direct polycondensation of dicarboxylic acids and diols .
- Regioselective reductive ring opening of benzylidene acetals .
- Paal-Knorr cyclocondensation .
- Nitration of benzene .
Pharmacokinetics
Its effectiveness can be influenced by its concentration, the presence of other substances, and the reaction conditions .
Result of Action
The result of Neodymium(III) trifluoromethanesulfonate’s action is the facilitation of various chemical reactions, leading to the formation of desired products .
Disclaimer: Always refer to appropriate safety data sheets when handling this compound .
Biochemische Analyse
Biochemical Properties
Neodymium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the Aldol reaction of silyl enol ethers with aldehydes, dehydration of fructose, Diels-Alder reactions of cyclopentadiene and alkyl acrylates, and α-amination reactions of pyrazolones . These interactions are primarily catalytic, where Neodymium(III) trifluoromethanesulfonate facilitates the reaction without being consumed in the process.
Cellular Effects
Neodymium(III) trifluoromethanesulfonate influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can enhance or inhibit specific biochemical reactions within cells, thereby modulating cellular activities. For example, its role in the polymerization reactions of cyclosiloxanes and direct polycondensation of dicarboxylic acids and diols can impact cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, Neodymium(III) trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from other molecules. This property allows it to catalyze reactions such as regioselective reductive ring opening of benzylidene acetals, Paal-Knorr cyclocondensation, and nitration of benzene . These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neodymium(III) trifluoromethanesulfonate can change over time. The compound is stable at room temperature in closed containers under normal storage and handling conditions . Its stability can be affected by exposure to incompatible materials, dust generation, excess heat, and moisture . Long-term studies have shown that Neodymium(III) trifluoromethanesulfonate maintains its catalytic properties over extended periods, but degradation can occur under adverse conditions .
Dosage Effects in Animal Models
The effects of Neodymium(III) trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as skin and eye irritation, gastrointestinal tract burns, and respiratory irritation . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
Neodymium(III) trifluoromethanesulfonate is involved in various metabolic pathways, primarily through its catalytic role. It interacts with enzymes and cofactors to facilitate reactions such as the dehydration of fructose and the Diels-Alder reactions . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Neodymium(III) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its catalytic activity and overall function . The compound’s transport and distribution are crucial for its effectiveness in biochemical reactions.
Subcellular Localization
Neodymium(III) trifluoromethanesulfonate’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its catalytic effects precisely where needed, enhancing its efficiency in biochemical reactions.
Vorbereitungsmethoden
Neodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of neodymium oxide or neodymium chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through crystallization and solvent evaporation techniques .
Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is often produced in facilities equipped with advanced purification systems to meet the stringent requirements of industrial applications .
Analyse Chemischer Reaktionen
Neodymium(III) trifluoromethanesulfonate is a versatile catalyst that participates in various chemical reactions, including:
Catalytic Dehydration of Fructose: This reaction converts fructose into 5-hydroxymethylfurfural, a valuable platform chemical.
Diels-Alder Reactions: It catalyzes the cycloaddition of cyclopentadiene and alkyl acrylates.
α-Amination Reactions: It facilitates the amination of pyrazolones.
Polymerization Reactions: It is used in the polymerization of cyclosiloxanes.
Direct Polycondensation: It aids in the polycondensation of dicarboxylic acids and diols.
Regioselective Reductive Ring Opening: It catalyzes the ring opening of benzylidene acetals.
Paal-Knorr Cyclocondensation: It is involved in the synthesis of pyrroles.
Nitration of Benzene: It catalyzes the nitration process
Common reagents used in these reactions include silyl enol ethers, aldehydes, and various organic substrates. The major products formed depend on the specific reaction but often include complex organic molecules and polymers .
Vergleich Mit ähnlichen Verbindungen
Neodymium(III) trifluoromethanesulfonate is unique among similar compounds due to its high thermal and chemical stability, as well as its solubility in water and organic solvents. Similar compounds include:
- Ytterbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Copper(II) trifluoromethanesulfonate
- Magnesium trifluoromethanesulfonate
- Scandium(III) triflate
- Calcium trifluoromethanesulfonate .
These compounds share similar catalytic properties but differ in their specific applications and reactivity profiles. Neodymium(III) trifluoromethanesulfonate stands out due to its versatility and effectiveness in a wide range of reactions.
Eigenschaften
IUPAC Name |
neodymium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Nd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRSPTDNOIZOGA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9NdO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370048 | |
| Record name | Neodymium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34622-08-7 | |
| Record name | Neodymium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is high-energy X-ray absorption spectroscopy (EXAFS) advantageous for studying the structure of Neodymium(III) trifluoromethanesulfonate compared to traditional L3-edge EXAFS?
A1: High-energy EXAFS, particularly at the K-edge, offers several advantages over traditional L3-edge EXAFS for investigating the structure of Neodymium(III) trifluoromethanesulfonate []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















